(Z)-ethyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
Description
Properties
IUPAC Name |
ethyl 2-[[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O7/c1-4-26-19(22)12-27-14-8-9-15-17(11-14)28-18(20(15)23)10-13-6-5-7-16(24-2)21(13)25-3/h5-11H,4,12H2,1-3H3/b18-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXJBHYUIPQTNV-ZDLGFXPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C(=CC=C3)OC)OC)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C(=CC=C3)OC)OC)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound belonging to the class of benzofuran derivatives. Its unique molecular structure and potential biological activities have drawn significant interest in medicinal chemistry and related fields. This compound features a benzofuran core with methoxy substitutions and an ethyl acetate moiety, contributing to its chemical properties and reactivity.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C₂₆H₂₃O₇
- Molecular Weight : 441.45 g/mol
- IUPAC Name : this compound
- InChI Key : A detailed InChI representation can be found in chemical databases.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Benzofuran Core : This is achieved through cyclization reactions.
- Introduction of Methoxy Groups : Electrophilic aromatic substitution is often used for this purpose.
- Esterification : The final step involves the reaction with acetic acid or its derivatives to form the acetate group.
The reaction conditions are critical for optimizing yield and purity, often requiring careful control of temperature and reaction time.
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various cellular processes, potentially leading to therapeutic effects.
Potential Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Antioxidant Properties : The aromatic structure may allow it to scavenge free radicals effectively.
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various pathogens.
- Anti-inflammatory Effects : It may modulate inflammatory pathways by inhibiting cyclooxygenase enzymes.
Case Studies and Research Findings
Recent studies have employed computational methods like the Prediction of Activity Spectra for Substances (PASS) program to evaluate the biological activities of this compound. These studies suggest that it may possess significant antioxidant and anti-inflammatory properties.
Table of Biological Activities
Experimental Evidence
In vitro studies have shown that compounds structurally similar to this compound exhibit promising results in reducing inflammation and microbial growth. For instance, derivatives with similar benzofuran structures have been tested against various pathogens with positive outcomes.
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying solubility or generating active metabolites.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Acid-catalyzed hydrolysis | HCl/H₂O, reflux | 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid | |
| Base-catalyzed hydrolysis | NaOH/EtOH, 60°C | Sodium salt of the corresponding carboxylic acid |
Nucleophilic Substitution
The electron-deficient α,β-unsaturated ketone in the benzofuran core participates in nucleophilic additions.
Cycloaddition Reactions
The benzylidene moiety (C=C) engages in Diels-Alder reactions due to its conjugated dienophile character.
| Diene | Conditions | Product | Reference |
|---|---|---|---|
| 1,3-Butadiene | Toluene, 110°C | Six-membered cyclohexene adduct | |
| Anthracene | Microwave irradiation | Fused polycyclic structure |
Electrophilic Aromatic Substitution
Methoxy groups direct electrophiles to specific positions on aromatic rings.
| Reagent | Position | Product | Reference |
|---|---|---|---|
| HNO₃/H₂SO₄ | Para to methoxy groups | Nitro derivatives | |
| SO₃/H₂SO₄ | Ortho/para positions | Sulfonic acid derivatives |
Oxidation and Reduction
The α,β-unsaturated ketone is redox-active, enabling controlled transformations.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Catalytic hydrogenation | H₂, Pd/C, EtOH | Saturated dihydrobenzofuran derivative | |
| Ozonolysis | O₃, then Zn/H₂O | Cleavage to diketone fragments |
Stability and Side Reactions
-
Photodegradation : Exposure to UV light induces cis-trans isomerization of the benzylidene group .
-
Thermal decomposition : Above 200°C, decarboxylation of the acetate moiety occurs .
Key Catalytic Systems
| Catalyst | Reaction | Efficiency | Reference |
|---|---|---|---|
| BF₃·OEt₂ | Aldol condensation | 71% yield | |
| Rh(coe)Cl₂/L10 | Domino cyclization | 67% yield |
Comparison with Similar Compounds
Comparison with Similar Compounds
Aurones and their analogs exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of the target compound with structurally and functionally related derivatives:
Key Findings
Substituent Effects on Tubulin Binding :
- The 2,3-dimethoxybenzylidene group in the target compound enhances π-π stacking and hydrogen bonding with tubulin’s colchicine-binding site, similar to the 4-chloro analog . However, the electron-donating methoxy groups may reduce metabolic oxidation compared to halogenated derivatives .
- Heterocyclic substituents (e.g., furan, pyridine) in analogs like 5b and furan-2-ylmethylene derivatives show mixed results: pyridine improves selectivity, while furan reduces potency due to weaker hydrophobic interactions .
Side Chain Modifications :
- Ethoxyacetate vs. methoxyacetate : Ethyl esters (e.g., target compound) exhibit slower hydrolysis in plasma compared to methyl esters, prolonging half-life .
- Benzyl esters (e.g., benzyl 2-[[(2Z)-2-(5-methylfuran-2-ylmethylene)-3-oxobenzofuran-6-yl]oxy]acetate) show higher cytotoxicity but increased toxicity risks due to bioaccumulation .
Physicochemical Properties :
- LogP Values : The target compound’s predicted LogP (~3.5) balances solubility and membrane permeability, unlike the highly lipophilic 4-tert-butyl derivative (LogP: 5.2), which suffers from poor aqueous solubility .
- Melting Points : Derivatives with polar substituents (e.g., 4-bromothiophene in A3, mp 262.9–263.3°C) have higher melting points than the target compound (estimated mp ~200°C), suggesting differences in crystallinity and formulation stability .
The target compound’s ethoxyacetate group may similarly reduce hERG channel inhibition risks compared to cationic side chains .
Q & A
What synthetic strategies are optimal for achieving high-purity (Z)-ethyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate?
Advanced synthesis involves a multi-step approach:
- Key steps : Condensation of 2,3-dimethoxybenzaldehyde with a dihydrobenzofuran precursor, followed by stereoselective formation of the (Z)-isomer.
- Reagents : Use NaH/THF for deprotonation and coupling (as in benzofuran derivatization) , or DMF with ZnCl₂ for cyclization .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (DMF/ice) to isolate the (Z)-isomer. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
How can researchers validate the stereochemical configuration of the benzylidene moiety in this compound?
- X-ray crystallography : Resolve crystal structures to confirm the (Z)-configuration, as demonstrated for analogous benzofuran derivatives .
- NOESY NMR : Detect spatial proximity between the benzylidene methoxy groups and benzofuran protons to infer geometry .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated spectra (B3LYP/6-31G*) .
What analytical methods are critical for detecting trace impurities in this compound?
- HPLC-MS : Use reverse-phase chromatography (C18, 0.1% formic acid in acetonitrile/water) coupled with high-resolution MS to identify byproducts (e.g., (E)-isomer or unreacted intermediates) .
- 2D NMR : Correlate impurities’ proton signals via HSQC and HMBC to trace synthetic side reactions .
How should researchers address contradictions in reported bioactivity data for this compound?
- Purity assessment : Re-evaluate samples via elemental analysis and LC-MS to rule out impurities (e.g., residual solvents or isomers) .
- Isomer stability : Test (Z)-to-(E) isomerization under assay conditions (pH, light, temperature) using UV-Vis kinetics .
- Biological replicates : Use standardized cell lines (e.g., HEK293 or HeLa) with controlled ROS levels to minimize variability .
What experimental designs are suitable for studying this compound’s environmental fate?
- OECD 301 biodegradation tests : Incubate with activated sludge and monitor degradation via LC-MS/MS .
- Photolysis studies : Expose to UV light (λ = 254 nm) in aqueous solutions and track byproducts using QTOF-MS .
How can mechanistic insights into the compound’s reactivity be gained?
- Kinetic isotope effects (KIE) : Replace methoxy hydrogens with deuterium to study electronic effects on benzylidene conjugation .
- Trapping intermediates : Use in situ IR or ESR to detect radical intermediates during oxidation reactions .
What advanced derivatives of this compound could enhance its research utility?
- Cross-coupling modifications : Introduce fluorophores (e.g., BODIPY) via Suzuki-Miyaura reactions on the benzofuran ring for imaging studies .
- Prodrug design : Esterify the acetoxy group to improve membrane permeability, followed by enzymatic hydrolysis assays .
How should researchers troubleshoot low yields in the final coupling step?
- Optimize bases : Test alternatives to NaH (e.g., KOtBu or LiHMDS) to enhance deprotonation efficiency .
- Solvent screening : Compare polar aprotic solvents (DMF, DMSO) for stabilizing transition states .
What computational tools predict the compound’s interaction with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
